molecular formula C12H14BrN B1461567 N-Ethyl-1-naphthylamine Hydrobromide CAS No. 36966-04-8

N-Ethyl-1-naphthylamine Hydrobromide

Cat. No. B1461567
CAS RN: 36966-04-8
M. Wt: 252.15 g/mol
InChI Key: SBGSNWFFTCHTQG-UHFFFAOYSA-N
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Description

N-Ethyl-1-naphthylamine Hydrobromide, also known as Ethyl-α-naphthylamine or 2-(Ethylamino)naphthalene, is a compound with the molecular formula C12H13N . It is a white to light yellow powder or crystal . It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular weight of N-Ethyl-1-naphthylamine is 171.2383 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Ethyl-1-naphthylamine has been used in the characterization of nitrite-dependent genotoxins and tumour promoter-like substances in fermented fish sauce by cross-coupling reaction . It may also be used in the identification of triazenes metabolites in urine by coupling and forming colored azo dyes .


Physical And Chemical Properties Analysis

N-Ethyl-1-naphthylamine Hydrobromide is a solid at 20 degrees Celsius . The molecular weight of the compound is 252.16 . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Spasmolytic Agents Development

N-Ethyl-1-naphthylamine Hydrobromide derivatives have been explored for their potential as spasmolytic agents. For instance, derivatives of 1,2,3,4-tetrahydro-2-naphthylamine showed significant spasmolytic activity, with some compounds being more active than reference drugs like mebeverine. These findings suggest a potential application in developing treatments for conditions that benefit from spasmolytic action, such as certain gastrointestinal disorders (Kanao et al., 1982).

Electron Transport in Organic Compounds

Research on naphthylamine-based organic compounds, including N-Ethyl-1-naphthylamine Hydrobromide, has identified their role in electron transport mechanisms. These compounds, specifically designed hole transporters, have demonstrated the ability to carry electrons, which is pivotal for applications in organic light-emitting diodes (OLEDs) and other electronic devices. This showcases the potential of N-Ethyl-1-naphthylamine Hydrobromide derivatives in advancing electronic and photonic technologies (Tse et al., 2006).

Environmental and Health Impact Studies

Research has also delved into the environmental and health impacts of naphthylamine derivatives, highlighting the carcinogenic properties of certain compounds upon metabolic activation. Studies have emphasized the importance of understanding the metabolic pathways and transformation products of these compounds to assess their risk and mitigate adverse effects (Radomski et al., 1971). Moreover, investigations into the adsorption capabilities of multiwall carbon nanotubes/iron oxides/cyclodextrin composites for 1-naphthylamine highlight potential applications in environmental cleanup and pollutant removal (Hu et al., 2011).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-ethylnaphthalen-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGSNWFFTCHTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC2=CC=CC=C21.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190461
Record name Ethyl(1-naphthyl)ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-naphthylamine Hydrobromide

CAS RN

36966-04-8
Record name 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36966-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl(1-naphthyl)ammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl(1-naphthyl)ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl(1-naphthyl)ammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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